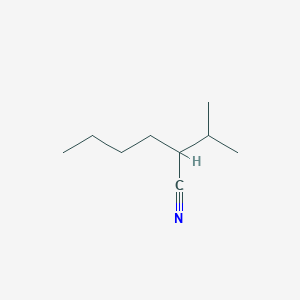![molecular formula C14H22OSi B14597644 Trimethyl[(1-phenylpent-4-en-2-yl)oxy]silane CAS No. 61077-60-9](/img/structure/B14597644.png)
Trimethyl[(1-phenylpent-4-en-2-yl)oxy]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl[(1-phenylpent-4-en-2-yl)oxy]silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a phenylpent-4-en-2-yloxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(1-phenylpent-4-en-2-yl)oxy]silane typically involves the reaction of a phenylpent-4-en-2-ol derivative with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
PhCH2CH2CH2CH=CH2+ClSi(CH3)3→PhCH2CH2CH2CH=CH2OSi(CH3)3+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[(1-phenylpent-4-en-2-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Trimethyl[(1-phenylpent-4-en-2-yl)oxy]silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of hydroxyl groups and as a precursor for other organosilicon compounds.
Biology: Potential use in the development of bioactive molecules and drug delivery systems.
Medicine: Investigated for its role in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Trimethyl[(1-phenylpent-4-en-2-yl)oxy]silane involves its ability to act as a protecting group for hydroxyl functionalities in organic synthesis. The trimethylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. The compound can be selectively deprotected under mild conditions, allowing for controlled synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
- Trimethyl(phenylethynyl)silane
- Trimethyl(phenylthio)silane
- Trimethyl(methylthio)silane
Uniqueness
Trimethyl[(1-phenylpent-4-en-2-yl)oxy]silane is unique due to the presence of the phenylpent-4-en-2-yloxy moiety, which imparts distinct chemical properties and reactivity compared to other trimethylsilyl compounds. This uniqueness makes it valuable in specific synthetic applications where selective protection and deprotection of hydroxyl groups are required.
Properties
CAS No. |
61077-60-9 |
|---|---|
Molecular Formula |
C14H22OSi |
Molecular Weight |
234.41 g/mol |
IUPAC Name |
trimethyl(1-phenylpent-4-en-2-yloxy)silane |
InChI |
InChI=1S/C14H22OSi/c1-5-9-14(15-16(2,3)4)12-13-10-7-6-8-11-13/h5-8,10-11,14H,1,9,12H2,2-4H3 |
InChI Key |
CYGCYVXVBWYCIK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(CC=C)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


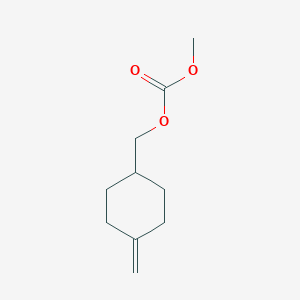
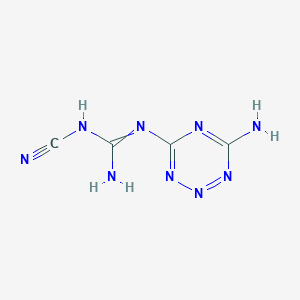
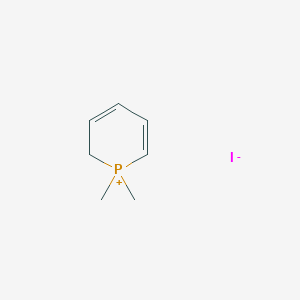
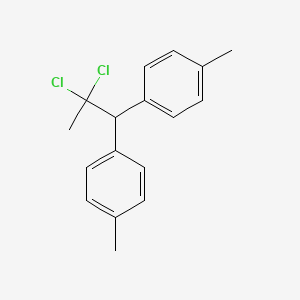
![4-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14597586.png)
![5-Acetyl-1-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]piperidin-2-one](/img/structure/B14597588.png)
![2-[(Octa-1,3-dien-1-yl)oxy]ethan-1-ol](/img/structure/B14597590.png)
![(2S)-5-Methoxy-5'-methyl-2,2'-spirobi[indene]-1,1'(3H,3'H)-dione](/img/structure/B14597596.png)
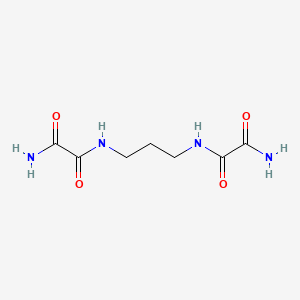
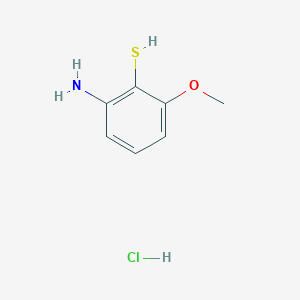
![4-Chloro-1-[3-(2-fluoroethoxy)-4-nitrophenoxy]-2-methylbenzene](/img/structure/B14597620.png)
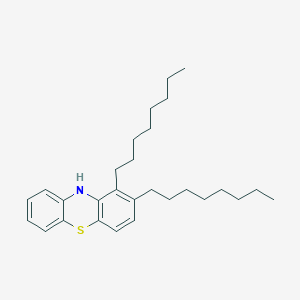
![Methanone, (4-ethoxyphenyl)[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B14597628.png)
